Cy7-carboxylic acid chloride
Description
Properties
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVQXMYLXAXGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- This compound has a higher molecular weight than acetyl chloride but lower than benzoyl chloride. Its boiling point is intermediate, reflecting the balance between aliphatic and aromatic stabilization effects.
- Acetyl chloride is the smallest and most volatile, with rapid hydrolysis due to minimal steric hindrance.
- Benzoyl chloride benefits from resonance stabilization of the aromatic ring, reducing its reactivity compared to aliphatic acyl chlorides .
Reactivity and Chemical Behavior
Hydrolysis Rates
Acyl chlorides hydrolyze in water to form carboxylic acids and HCl:
$$ \text{RCOCl} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{HCl} $$
Nucleophilic Substitution
All acyl chlorides react with nucleophiles (e.g., amines, alcohols), but their reactivity varies:
- Acetyl chloride : Most reactive, widely used in acetylation reactions.
- Benzoyl chloride : Less reactive; preferred in controlled syntheses of benzoylated products (e.g., fragrances).
- This compound : Intermediate reactivity, ideal for synthesizing cyclohexane-containing amides and esters in drug discovery .
Functional Advantages :
- This compound introduces cyclohexane moieties, enhancing lipophilicity and metabolic stability in drug molecules.
- Acetyl chloride ’s small size enables rapid reactions in industrial processes.
- Benzoyl chloride ’s aromaticity contributes to UV stability in polymers and dyes.
Research Findings and Industrial Relevance
- Drug Development : this compound is pivotal in creating prodrugs that improve bioavailability. For example, its reaction with amines yields amides with enhanced pharmacokinetic profiles .
- Safety Considerations : Like all acyl chlorides, this compound requires handling under anhydrous conditions due to moisture sensitivity and HCl release during hydrolysis .
- Synthetic Efficiency: Compared to benzoyl chloride, this compound offers faster reaction times in non-polar solvents, reducing energy costs in large-scale syntheses .
Preparation Methods
Reaction Mechanism
Procedure
Optimization
-
DMF Catalyst : Accelerates the reaction by stabilizing the chlorosulfite intermediate.
-
Solvent Choice : Toluene minimizes side reactions compared to polar solvents.
Oxalyl Chloride [(COCl)₂] Method
Oxalyl chloride is an alternative for acid-sensitive substrates, offering milder conditions and reduced byproduct formation.
Procedure
Advantages
Phosphorus-Based Reagents (PCl₃, PCl₅)
Phosphorus trichloride (PCl₃) and pentachloride (PCl₅) are effective for sterically hindered carboxylic acids.
Protocol
Industrial Application
Two-Step Synthesis via Zincke Salt Intermediate
This method involves synthesizing a Zincke salt (ZS-OAc) followed by conversion to this compound.
Steps
Advantages
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and reduces decomposition.
Conditions
-
Reagents : Cy7-carboxylic acid, SOCl₂, DMF.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Scale |
|---|---|---|---|---|
| SOCl₂ | SOCl₂, DMF | Reflux, 4–24 h | 85–95% | Lab to industrial |
| Oxalyl Chloride | (COCl)₂, DMF | 0°C–RT, 2–6 h | 90–98% | Lab-scale |
| PCl₃ | PCl₃ | 50–70°C, 3–8 h | 80–88% | Industrial |
| Zincke Salt | Acetyl chloride, EDC | RT, 1–2 h | 74–95% | Gram-scale |
| Microwave | SOCl₂, DMF | 80°C, 15–30 min | 85–90% | Lab-scale |
Challenges and Solutions
-
Hydrolysis Sensitivity : this compound hydrolyzes rapidly in moisture. Use anhydrous solvents and inert atmospheres.
-
Byproduct Management : SO₂ and HCl emissions require scrubbing with alkaline solutions (e.g., NaOH).
-
Thermal Decomposition : Optimize reaction time and temperature to prevent Cy7 degradation .
Q & A
Q. What analytical methods validate the stability of this compound conjugates in vivo?
- Methodological Answer :
- Serum Stability Test : Incubate conjugate in 50% mouse serum at 37°C for 24 hours. Analyze via HPLC; >90% intact conjugate indicates stability.
- In Vivo Imaging : Track fluorescence intensity in organs (e.g., liver, kidneys) over 48 hours. Rapid signal loss suggests enzymatic cleavage.
- Mass Spectrometry Post-Recovery : Isolate conjugates from blood/tissue homogenates to confirm structural integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
